Bucrilate

Description

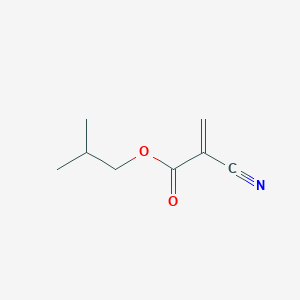

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)5-11-8(10)7(3)4-9/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWOVIRDHQJFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26809-38-1 | |

| Record name | Poly(isobutyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1061447 | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-55-2, 26809-38-1 | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyisobutyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026809381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV1F859Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Bucrilate in Tissue

This technical guide provides a comprehensive overview of the core mechanism of action of this compound (n-butyl-2-cyanoacrylate, NBCA), a widely used medical and surgical tissue adhesive. It details the chemical polymerization process, the nature of its adhesion to biological tissues, and the subsequent physiological response.

Core Mechanism of Action: Anionic Polymerization

This compound is a liquid monomer that rapidly polymerizes upon contact with tissue surfaces.[1] The core mechanism is a rapid anionic polymerization process initiated by weak bases or nucleophiles present in biological environments, such as water, blood, or tissue fluids.[2][3]

The key steps are:

-

Initiation: The polymerization is triggered by anions, primarily hydroxyl ions (OH⁻) from water, or other nucleophilic species like amino acids found in tissue fluids and blood.[1][4] These initiators attack the electron-deficient carbon-carbon double bond of the cyanoacrylate monomer, forming a carbanion.[2][3]

-

Propagation: The newly formed carbanion is a potent nucleophile that proceeds to attack another monomer molecule. This process repeats in a rapid chain-growth reaction, forming long, stable polymer chains.[2][3] The molecular weight of the resulting polymer can typically range from 10⁵ to 10⁷ g·mol⁻¹.[2]

-

Termination: The polymerization process ceases when the propagating carbanion is neutralized, for instance, by an acidic compound.

This polymerization is an exothermic reaction, and the heat generated is influenced by the rate of curing and the thickness of the adhesive layer applied.[5] The entire process is exceptionally fast, with polymerization initiating within seconds and hardening to form a strong bond within approximately 60 seconds.[1]

Adhesion to Biological Tissues

The strong adhesive properties of this compound are attributed to both mechanical interlocking and chemical bonding.

-

Mechanical Interlocking: As a low-viscosity liquid, the monomer can penetrate the micropores and irregularities of the tissue surface.[6] Upon polymerization, it solidifies, creating a strong mechanical anchor to the tissue.[6]

-

Chemical Bonding: Adhesion is also achieved through secondary intermolecular forces, such as hydrogen bonding, between the polymer and the tissue substrate.[6]

This dual mechanism results in a robust bond that can effectively hold wound edges together, provide hemostasis by sealing blood vessels, and serve as a barrier against microbial infiltration.

Biological Response and Biocompatibility

The introduction of this compound into a biological system elicits a predictable tissue response, which is a critical factor in its biocompatibility.

-

Acute Inflammatory Response: Immediately following application, a mild to moderate acute inflammatory response is observed, characterized by the infiltration of neutrophils and lymphoplasma cells.[1][7] This response tends to decrease significantly over time.[1][8]

-

Foreign Body Reaction: The solidified polymer is recognized as a foreign material, leading to the accumulation of macrophages and the formation of multinuclear giant cells at the tissue-implant interface.[1][7] This foreign body reaction typically remains stable over long periods.[1]

-

Fibrosis and Encapsulation: Over weeks to months, a fibrous connective tissue capsule forms around the adhesive.[1] The degree of fibrosis is generally considered mild and does not typically progress to significant thickening.[1]

-

Degradation: this compound undergoes slow hydrolytic degradation in the body. The degradation products are primarily formaldehyde and cyanoacetate.[5] While these degradation byproducts can be cytotoxic, the slow rate of degradation from the polymer matrix generally allows the surrounding tissue to clear them without significant toxicity. Longer alkyl chains, such as the butyl group in NBCA, result in a slower degradation rate and lower histotoxicity compared to shorter-chain cyanoacrylates (e.g., ethyl or methyl).[9]

Quantitative Data Summary

The performance of this compound can be quantified through various metrics. The following tables summarize key data from cited literature.

Table 1: Mechanical Strength of this compound Adhesives

| Test Parameter | Adhesive Type | Substrate | Mean Strength | Comparator | Comparator Strength | Source |

|---|---|---|---|---|---|---|

| Tensile Strength | Cyanoacrylate-based | Porcine Eyes (Corneal Incision) | >140 mmHg | 10-0 Nylon Suture | 76 ± 4 mmHg | [10] |

| Tensile Strength | Cyanoacrylate-based | Bovine Eyes (Corneal Incision) | >120 mmHg | 10-0 Nylon Suture | 84 ± 2 mmHg | [10] |

| Breaking Strength | Cyanoacrylate alone | Guinea Pig Dorsal Incision | Significantly Less | Percutaneous + Subcutaneous Suture | Significantly Stronger |[11] |

Table 2: Histological Tissue Response to this compound Implantation Over Time (Rat Model)

| Time Point | Lymphoplasma Cells (cells/HPF) | Neutrophils (cells/HPF) | Multinuclear Giant Cells (cells/HPF) | Fibrosis Level | Source |

|---|---|---|---|---|---|

| 30 Days | 100 (range, 70-100) | 2 (range, 2-30) | 22 (range, 16-34) | Grade 1 | [1][8] |

| 90 Days | 70 (range, 50-100) | 0 (range, 0-2) | 20 (range, 16-30) | Grade 1 | [1] |

| 180 Days | 50 (range, 30-70) | 0 (range, 0-2) | 18 (range, 12-24) | Grade 1 | [1] |

| 360 Days | 30 (range, 30-50) | 0 (range, 0-2) | 16 (range, 12-22) | Grade 1 | [1][8] |

(HPF: High-Power Field; Fibrosis graded according to Common Toxicity Criteria ver. 4.0)

Key Experimental Protocols

Protocol 1: In Vivo Biocompatibility Assessment via Subcutaneous Implantation

This protocol describes a common method for evaluating the long-term tissue response to this compound.[1][12][13]

-

Animal Model: Wistar or Sprague-Dawley rats (N=30-36) are typically used.[1][12]

-

Material Preparation & Implantation: A standardized amount of liquid this compound is injected into the deep cervical or subcutaneous tissue of the anesthetized animal.[1][12] Control animals may receive a sham injection or a known inert material.

-

Observation Periods: Animals are divided into cohorts for specific time points (e.g., 30, 90, 180, and 360 days).[1]

-

Tissue Harvesting: At each time point, animals are euthanized. A cube of tissue (e.g., 1 cm³) surrounding the implant site is carefully excised.[1]

-

Histological Processing: The excised tissue samples are fixed in 10% formalin, embedded in paraffin, and sectioned.

-

Staining and Analysis: Sections are stained with Hematoxylin and Eosin (H&E) to assess cellular morphology and inflammatory infiltrate, and with Masson's Trichrome (MT) to evaluate the degree of fibrosis.[1]

-

Microscopic Evaluation: A pathologist, blinded to the groups, examines the slides to quantify inflammatory cells (neutrophils, lymphocytes), foreign body giant cells, and the thickness of the fibrous capsule.[1]

References

- 1. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [surgeon.co.za]

- 7. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of tensile strength of tissue adhesives and sutures for clear corneal incisions using porcine and bovine eyes, with a novel standardized testing platform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of tensile strength of cyanoacrylate tissue adhesive closure of lacerations versus suture closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

An In-depth Technical Guide to the Bucrilate Polymerization Process for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bucrilate polymerization process, with a focus on n-butyl cyanoacrylate (BCA). This compound and its polymers, particularly poly(n-butyl cyanoacrylate) (PBCA), are of significant interest in the biomedical field, primarily for their applications as tissue adhesives and as materials for constructing drug delivery nanoparticles. This document details the core polymerization mechanisms, experimental protocols, and key factors influencing the reaction, presenting quantitative data in accessible formats and visualizing complex processes to aid in research and development.

Core Concepts: The Chemistry of this compound Polymerization

The polymerization of n-butyl cyanoacrylate is predominantly achieved through an anionic mechanism, owing to the electron-withdrawing nature of the nitrile and carbonyl groups, which makes the double bond highly susceptible to nucleophilic attack. This rapid polymerization can be initiated by weak bases, including water.[1] For controlled polymerization, especially in the synthesis of nanoparticles for drug delivery, understanding and manipulating the reaction kinetics are crucial.

Anionic Polymerization

Anionic polymerization of BCA is the most common method for synthesizing PBCA. The process is typically initiated by nucleophiles such as carbanions, amines, phosphines, or even hydroxyl ions from water.[1] The initiation step involves the attack of the initiator on the β-carbon of the BCA monomer, leading to the formation of a carbanion. This carbanion then propagates by attacking other monomer molecules. Termination of the growing polymer chain can occur in the presence of acidic compounds.[2]

A key challenge in the anionic polymerization of BCA is controlling the molecular weight and polydispersity of the resulting polymer due to the high reactivity of the monomer.[3] However, strategies such as living anionic polymerization have been developed to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4][5]

Quantitative Analysis of Polymerization Parameters

The characteristics of the final poly(n-butyl cyanoacrylate) product are highly dependent on the reaction conditions. The following tables summarize the quantitative impact of key parameters on the polymerization process and the resulting polymer properties.

Initiator Concentration and Molecular Weight

The concentration of the initiator plays a critical role in determining the molecular weight (MW) of the resulting PBCA. In a controlled anionic polymerization, a higher initiator concentration generally leads to a lower molecular weight, as more polymer chains are initiated simultaneously. The following table illustrates the effect of sodium methoxide (NaOMe) concentration on the molecular weight of PBCA in a non-aqueous environment.[3][6]

| Initiator Concentration (NaOMe, mM) | Resulting Polymer Molecular Weight ( g/mol ) |

| 5 | ~150,000 |

| 8 | ~120,000 |

| 40 | ~40,000 |

| 75 | ~20,000 |

| 100 | ~10,000 |

Table 1: Influence of Sodium Methoxide (initiator) concentration on the molecular weight of poly(n-butyl cyanoacrylate) synthesized in tetrahydrofuran (THF). Data compiled from[3][6].

Temperature Effects on Polymerization Time

Temperature is a significant factor influencing the rate of polymerization. Generally, an increase in temperature accelerates the polymerization of n-butyl cyanoacrylate. However, the effect can be complex and may depend on the specific reaction system.

| Temperature (°C) | Polymerization Time of 1:1 NBCA:Iodized Oil Mixture (seconds) |

| 0 | ~120 |

| 10 | ~60 |

| 20 | ~30 |

| 30 | ~15 |

| 60 | ~20 |

Table 2: Effect of temperature on the polymerization time of a 1:1 mixture of n-butyl cyanoacrylate (NBCA) and iodized oil. Data adapted from[7].

pH and Polymerization Rate

The pH of the reaction medium has a profound effect on the anionic polymerization of this compound, particularly in aqueous systems. A more basic pH generally leads to a faster polymerization rate due to the increased availability of hydroxyl ions (OH-) which can act as initiators. Conversely, acidic conditions can slow down or even inhibit the polymerization by neutralizing the anionic initiators and propagating chain ends.

| pH of Polymerization Medium | Qualitative Polymerization Rate | Resulting Nanoparticle Size |

| 2.0 | Slow | Small |

| 3.0 | Moderate | Small |

| 4.0 | Fast | Larger |

| 5.0 and above | Very Rapid (often leading to bulk polymerization) | Aggregates/Bulk Polymer |

Table 3: Qualitative effect of pH on the polymerization rate and resulting nanoparticle characteristics in an aqueous medium. In general, lower pH values in the acidic range lead to a more controlled polymerization and smaller nanoparticle sizes.[8][9]

Experimental Protocols

This section provides detailed methodologies for common this compound polymerization procedures relevant to researchers in drug delivery and materials science.

Protocol for Anionic Polymerization of n-Butyl Cyanoacrylate in a Non-Aqueous Solvent

This protocol is adapted for the synthesis of PBCA with controlled molecular weight in an organic solvent.[10]

Materials:

-

n-Butyl cyanoacrylate (BCA) monomer

-

Tetrahydrofuran (THF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Sodium methoxide (NaOMe) solution in water

-

0.1 M Hydrochloric acid (HCl)

-

Dry ice

-

Magnetic stirrer and stir bar

-

Scintillation vials

-

Lyophilizer

Procedure:

-

Prepare a solution of TFA in 5 mL of anhydrous THF in a 20 mL scintillation vial.

-

Add the desired amount of BCA monomer to the TFA/THF solution.

-

Under continuous magnetic stirring, add a specific volume of the aqueous NaOMe solution to initiate the polymerization.

-

Continue stirring at room temperature for 3 hours. Samples can be taken at different time points to monitor the polymerization progress.

-

To quench the polymerization, precipitate the polymer by adding the reaction mixture to 0.1 M HCl (pH 1).

-

Freeze the precipitate using dry ice.

-

Lyophilize the frozen precipitate to obtain the dry PBCA polymer. Primary drying can be performed for 12 hours at 0.37 mbar and 0°C, followed by secondary drying for 1 hour at 0.01 mbar and 10°C.

Protocol for Emulsion/Miniemulsion Polymerization for Nanoparticle Synthesis

This protocol describes a general method for preparing PBCA nanoparticles via emulsion or miniemulsion polymerization in an aqueous medium.[11]

Materials:

-

n-Butyl cyanoacrylate (BCA) monomer

-

Dodecylbenzenesulfonic acid (DBSA) as a surfactant

-

Deionized water

-

Sodium hydroxide (NaOH) solution

-

Magnetic stirrer and stir bar or sonicator

-

Reaction vessel

Procedure for Emulsion Polymerization:

-

Prepare an aqueous solution of DBSA at the desired concentration.

-

Add the BCA monomer to the DBSA solution while stirring vigorously with a magnetic stirrer. The ratio of DBSA to monomer is a critical parameter to control polymerization.

-

Continue stirring for a set period to allow for nanoparticle formation.

-

To obtain longer polymer chains and more stable particles, a small amount of NaOH solution can be added after an initial polymerization period to decrease the acidity.

Procedure for Miniemulsion Polymerization:

-

Prepare a coarse emulsion by mixing BCA monomer with the aqueous DBSA solution.

-

Sonicate the coarse emulsion to create a stable miniemulsion of monomer droplets.

-

Initiate polymerization, which will primarily occur at the interface of the monomer droplets. The DBSA slows down the interfacial anionic polymerization.

-

The resulting nanoparticles can be purified by methods such as centrifugation or dialysis.

Visualizing the Process: Diagrams and Workflows

To further elucidate the this compound polymerization process, the following diagrams, created using the DOT language, illustrate the key chemical pathway and a typical experimental workflow.

Anionic Polymerization Signaling Pathway

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 5. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Bucrilate: A Technical Guide to Biocompatibility and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biocompatibility and degradation products of bucrilate, also known as n-butyl cyanoacrylate (NBCA). This compound is a widely used medical tissue adhesive with applications ranging from wound closure to vascular embolization.[1] A thorough understanding of its interaction with biological systems and its degradation profile is critical for its safe and effective use in clinical and research settings.

Biocompatibility Profile

This compound generally exhibits good biocompatibility, allowing for normal tissue healing.[2] However, like all foreign materials, it can elicit a host tissue response. The extent of this response is influenced by factors such as the application site and the volume of adhesive used. Longer-chain cyanoacrylates, like this compound, are considered less histotoxic than their shorter-chain counterparts (e.g., methyl- and ethyl-cyanoacrylate).[3]

In Vitro Biocompatibility

In vitro studies are crucial for initial biocompatibility screening. Common assays evaluate cytotoxicity, cell viability, and proliferation in the presence of the material.

Summary of In Vitro Biocompatibility Data

| Cell Line | Assay | Key Findings | Reference |

| L929 Mouse Fibroblasts | Direct Contact Assay | All cyanoacrylates tested were cytotoxic and inhibited cell proliferation. | [4] |

| L929 Mouse Fibroblasts | Elution Test | A 1:10 dilution of ethyl-2-cyanoacrylate extract resulted in an approximate 10% decrease in cells, while a 1:1 dilution led to a 30-45% decrease. | [5] |

| Human Oral Osteoblasts | Direct Contact, MTT Assay | Ethyl-2-cyanoacrylate was found to be biocompatible, with no significant difference in optical densities compared to the control. Methyl-2-cyanoacrylate showed significant toxicity. | [6] |

| Human Oral Fibroblasts | Direct Contact, MTT Assay, Crystal Violet Staining | Polymerized commercial cyanoacrylates released substances toxic to cells, with inhibitory zones of 200-1000 microns persisting for two weeks. | [7] |

| Mouse Fibroblast L929 | WST Assay (Direct and Indirect Contact) | Prepolymerized allyl 2-cyanoacrylate (PACA) and Dermabond® (octyl-2-cyanoacrylate) showed similar and increasing cell viability over 72 hours in direct contact tests. Indirect contact showed over 80% cell viability. | [8] |

In Vivo Biocompatibility

In vivo studies provide a more comprehensive understanding of the tissue response to this compound over time, including inflammation, foreign body reaction, and fibrosis.

Summary of In Vivo Biocompatibility Data

| Animal Model | Application Site | Time Points | Histological Findings | Reference |

| Sprague-Dawley Rats | Cervical Deep Tissues | 30, 90, 180, 360 days | Mild initial inflammation that significantly decreased over time. A stable foreign body reaction and Grade 1 fibrosis were observed throughout the study. | [9][10][11] |

| Wistar Albino Rats | Dorsal Skin Incisions | 3, 7, 14, 21 days | N-butyl-cyanoacrylate showed less polymorphonuclear infiltrate and greater fibroblast proliferation compared to silk and polyglactin 910 sutures, leading to faster remodeling. | [2] |

| Wistar Rats | Subcutaneous Tissue | 7, 21, 45 days | N-butyl-cyanoacrylate (Histoacryl) showed a more aggressive inflammatory reaction compared to alpha-cyanoacrylate but the inflammation decreased over time. | [12] |

| Rabbits | Subcutaneous Pocket (glued to auricular cartilage) | 1, 2, 4, 12, 24, 48 weeks | N-butyl-cyanoacrylate (Histoacryl) showed mild acute inflammation and a mild foreign body giant cell reaction, with minimal histotoxicity. Ethyl-2-cyanoacrylate (Krazy Glue) demonstrated severe histotoxicity. | [3] |

Degradation Profile

The degradation of this compound in a physiological environment is a key aspect of its biocompatibility, as the degradation products can influence the local tissue response. The primary mechanism of degradation for poly(alkyl cyanoacrylates) is through hydrolytic scission of the polymer chain.[13]

Degradation Products

The main degradation products of polymerized n-butyl cyanoacrylate are:

-

Formaldehyde : A known cytotoxic agent that can contribute to tissue inflammation.[13][14]

-

Butyl Cyanoacetate : The other primary product of hydrolytic scission.[13]

The rate of degradation, and therefore the concentration of these products at the tissue interface, is influenced by the length of the alkyl chain. Longer chains, as in this compound, degrade more slowly, which is believed to contribute to their improved biocompatibility compared to shorter-chain cyanoacrylates.[13] Thermal degradation of cyanoacrylate polymers primarily results in the quantitative conversion back to the monomer through a process of chain unzipping.[15]

This compound Degradation Pathway

References

- 1. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]

- 3. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One [journals.plos.org]

- 9. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. afinitica.com [afinitica.com]

- 14. researchgate.net [researchgate.net]

- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Histological Effects of Bucrilate on Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucrilate, the common name for n-butyl-2-cyanoacrylate (NBCA), is a synthetic tissue adhesive that has garnered significant interest in various medical and surgical applications. Its ability to rapidly polymerize upon contact with tissue fluids, forming a strong bond, has made it a valuable tool for wound closure, hemostasis, and vascular embolization. However, the introduction of any foreign material into the body elicits a biological response. Understanding the histological effects of this compound on tissue is paramount for assessing its biocompatibility, predicting its long-term performance, and ensuring patient safety. This technical guide provides a comprehensive overview of the current knowledge on the histological response to this compound, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying biological pathways.

Data Presentation: Quantitative Analysis of Tissue Reaction to this compound

The tissue response to this compound is characterized by a classic foreign body reaction, which involves an initial acute inflammatory phase followed by a chronic inflammatory response, culminating in the formation of a fibrous capsule around the material. The intensity and duration of these phases can vary depending on the tissue type, the amount of adhesive used, and the animal model. The following tables summarize the quantitative data from key in vivo studies.

| Table 1: Inflammatory Cell Response to this compound Implantation in Rat Cervical Deep Tissue | ||||

| Time Point | Lymphoplasma Cells (cells/HPF, median (range)) | Neutrophils (cells/HPF, median (range)) | Multinuclear Giant Cells (cells/HPF, median (range)) | Source |

| 30 Days | 100 (70-100) | 2 (2-30) | 22 (16-34) | [1] |

| 90 Days | Not Reported | Not Reported | 13-30 (range) | [1] |

| 180 Days | Not Reported | Not Reported | 13-30 (range) | [1] |

| 360 Days | 30 (30-50) | 0 (0-2) | 16 (12-22) | [1] |

HPF: High-Power Field

| Table 2: Fibrous Capsule Formation Around this compound Implants in Rat Cervical Deep Tissue | |

| Time Point | Fibrosis Thickness (µm, median (range)) |

| 360 Days | 266 (210-415) |

Source:[1]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of biocompatibility studies. The following sections detail the protocols from a key study investigating the histological effects of this compound.

In Vivo Implantation Study in a Rat Model

This protocol is based on the methodology described by Kim et al. (2019) for evaluating the biocompatibility of n-butyl-2-cyanoacrylate in the cervical deep tissues of rats[1].

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Number of Animals: A total of 30 male rats were used.

-

Age and Weight: 9-week-old rats, weighing between 350-430g.

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Implantation:

-

Anesthesia: Rats were anesthetized using 2% isoflurane.

-

Surgical Site Preparation: The cervical region was shaved and disinfected.

-

Implantation Procedure: A small incision was made in the neck to expose the deep cervical tissues. 1.3 µg/g of n-butyl-2-cyanoacrylate (Histoacryl®) was implanted into the space between the neck muscles[1].

-

Control: The contralateral side of the neck served as a control with a sham surgery (incision and closure without implantation).

3. Histological Analysis:

-

Time Points: Tissue samples were collected at 30, 90, 180, and 360 days post-implantation[1].

-

Tissue Harvesting: At each time point, animals were euthanized, and a 1 cm³ cube of tissue surrounding the this compound implant, as well as control tissue from the contralateral side, was excised.

-

Fixation and Processing: The tissue samples were fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.

-

Sectioning and Staining: 5 µm thick sections were cut and stained with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell identification, and Masson's Trichrome (MT) to visualize collagen and assess fibrosis[1].

-

Microscopic Evaluation: Stained sections were examined under a light microscope.

-

Inflammatory Cell Counting: The number of lymphoplasma cells, neutrophils, and multinuclear giant cells were counted in several high-power fields (HPF) to obtain an average count per HPF.

-

Fibrosis Measurement: The thickness of the fibrous capsule surrounding the implant was measured in micrometers (µm) from the MT-stained sections.

-

Signaling Pathways and Experimental Workflows

The tissue response to this compound is a complex biological process involving a cascade of signaling events. The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows.

Signaling Pathway of Foreign Body Reaction to this compound

References

The Role of Bucrilate in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bucrilate, a formulation of n-butyl-2-cyanoacrylate, is a versatile and widely utilized compound in scientific laboratories. Its unique properties, primarily its rapid polymerization upon contact with anionic surfaces, have established it as a valuable tool in a range of applications, from surgical adhesion to advanced drug delivery systems. This technical guide provides an in-depth exploration of the scientific uses of this compound, detailing its mechanism of action, experimental protocols, and relevant quantitative data.

Core Applications in the Laboratory

This compound's utility in a research setting can be broadly categorized into two main areas:

-

Tissue Adhesion and Wound Closure: In preclinical surgical models and veterinary applications, this compound serves as an effective tissue adhesive for closing incisions and wounds.[1][2][3] Its ability to polymerize quickly in the presence of moisture makes it an efficient alternative to traditional sutures and staples.[2][4]

-

Nanoparticle Synthesis: As poly n-butyl cyanoacrylate (PBCA), it is a key component in the fabrication of nanoparticles for drug delivery and other biomedical applications.[5][6][7] These nanoparticles can encapsulate therapeutic agents, offering targeted delivery and controlled release.

Mechanism of Action: Anionic Polymerization

The fundamental principle behind this compound's adhesive properties lies in its anionic polymerization. When the liquid monomer comes into contact with anions, such as water or amines present on tissue surfaces, it undergoes a rapid chain-growth polymerization to form a solid, stable polymer.[4][8]

This compound as a Tissue Adhesive: In Vivo Applications

This compound is frequently employed in animal studies for the closure of surgical incisions. Its biocompatibility has been evaluated in various animal models, demonstrating its suitability for in vivo use.[1][9][10]

Quantitative Data on Biocompatibility

The following table summarizes key findings from biocompatibility studies of n-butyl-2-cyanoacrylate in rats.

| Time Point | Inflammatory Cell Response (Lymphoplasma Cells/HPF) | Inflammatory Cell Response (Neutrophils/HPF) | Multinuclear Giant Cells/HPF | Fibrosis Grade | Reference |

| 30 Days | 100 (range, 70-100) | 2 (range, 2-30) | 22 (range, 16-34) | Grade 1 | [9][10] |

| 360 Days | 30 (range, 30-50) | 0 (range, 0-2) | 16 (range, 12-22) | Grade 1 | [9][10] |

HPF: High-Power Field

These data indicate a decrease in the inflammatory response over time, suggesting that this compound is well-tolerated in deep cervical tissues of rats.[9][10]

Experimental Protocol: Surgical Incision Closure in a Rat Model

This protocol provides a general guideline for using this compound to close a surgical incision in a laboratory setting.

Materials:

-

This compound adhesive (e.g., Histoacryl®)

-

Sterile surgical instruments

-

Anesthetic agent

-

Experimental animal (e.g., Sprague-Dawley rat)

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol. Prepare the surgical site by shaving and disinfecting the area.

-

Incision: Create a clean surgical incision of the desired length and depth.

-

Hemostasis: Ensure adequate hemostasis before applying the adhesive.

-

Application: Approximate the edges of the wound. Apply a thin layer of this compound to the apposed edges. The adhesive will polymerize within seconds.

-

Post-operative Care: Monitor the animal for any signs of distress or adverse reactions according to the IACUC protocol.

-

Tissue Collection and Analysis: At predetermined time points (e.g., 30, 90, 180, and 360 days), euthanize the animals and collect the tissue surrounding the application site for histological analysis to assess biocompatibility.[9][10]

This compound in Nanotechnology: Synthesis of PBCA Nanoparticles

Poly n-butyl cyanoacrylate (PBCA) nanoparticles are widely investigated for their potential in drug delivery. Their biodegradable nature and ability to be functionalized make them attractive carriers for various therapeutic agents.

Quantitative Data on PBCA Nanoparticle Synthesis

The size of the synthesized nanoparticles is a critical parameter influencing their in vivo behavior. The following table illustrates the effect of butyl acrylate concentration on the resulting silver nanoparticle size.

| Butyl Acrylate Concentration (wt%) | Average Particle Size (nm) | Reference |

| 0.10 | 28 | [5] |

| 0.15 | 24 | [5] |

| 0.20 | 20 | [5] |

| 0.25 | 18 | [5] |

| 0.30 | 16 | [5] |

This data demonstrates that increasing the concentration of butyl acrylate as a stabilizing agent leads to a decrease in the size of the synthesized silver nanoparticles.[5]

Experimental Protocol: Synthesis of PBCA Nanoparticles by Emulsion Polymerization

This protocol outlines a general method for synthesizing PBCA nanoparticles.

Materials:

-

n-butyl cyanoacrylate monomer

-

Dextran 70 (as a stabilizer)

-

Aqueous dispersion medium (e.g., pH 2.5)

-

Magnetic stirrer

-

Temperature-controlled water bath

Procedure:

-

Preparation of Dispersion Medium: Prepare an aqueous solution with a specific pH (e.g., 2.5) and add a steric stabilizer such as dextran 70.[6]

-

Monomer Addition: While stirring, add the n-butyl cyanoacrylate monomer to the dispersion medium.

-

Polymerization: Maintain the reaction at a specific temperature (e.g., 65°C) to initiate and control the polymerization process.[6] The polymerization is initiated by the anionic species in the aqueous medium.

-

Purification: After the polymerization is complete, the resulting nanoparticle suspension is purified, often through centrifugation, to remove any unreacted monomer and other impurities.

-

Characterization: The synthesized nanoparticles are then characterized to determine their size, morphology, and other physicochemical properties using techniques such as laser diffraction, scanning electron microscopy (SEM), and transmission electron microscopy (TEM).[6]

This compound in Cell Culture and Microscopy

While this compound's primary uses are in tissue adhesion and nanoparticle synthesis, its adhesive properties have also been explored in cell culture applications. For instance, it can be used to immobilize cells or tissues for microscopy. However, it is crucial to consider its potential cytotoxicity. Studies have shown that cyanoacrylates can be cytotoxic and inhibit cell proliferation, with the degree of toxicity varying between different formulations.[11][12] Therefore, its use in direct contact with live cells requires careful consideration and optimization.

Conclusion

This compound is a valuable and multifaceted tool in the scientific laboratory. Its utility as a tissue adhesive provides a rapid and effective method for wound closure in preclinical research, while its role in the synthesis of PBCA nanoparticles opens up numerous possibilities for advanced drug delivery systems. Researchers and scientists utilizing this compound should have a thorough understanding of its chemical properties, mechanism of action, and the specific protocols relevant to their application to ensure reliable and reproducible results. As with any laboratory chemical, appropriate safety precautions and handling procedures must be followed.

References

- 1. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]

- 2. Tissue adhesives for closure of surgical incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue adhesive wound repair revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis characterization and application of butyl acrylate mediated eco-friendly silver nanoparticles using ultrasonic radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly n-butyl cyanoacrylate nanoparticles: a mechanistic study of polymerisation and particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ·s¼Wºô¶1 [chm.bris.ac.uk]

- 9. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Shelf Life and Storage of Bucrilate for Research Applications

This guide provides an in-depth overview of the critical parameters governing the shelf life and storage of Bucrilate (n-butyl cyanoacrylate, n-BCA), a monomer widely used in research for its adhesive, hemostatic, and bacteriostatic properties.[1][2][3] Adherence to proper storage and handling protocols is paramount for ensuring the monomer's stability, preventing premature polymerization, and guaranteeing reproducible experimental outcomes.

Core Principles of this compound Stability

This compound is a monomer that polymerizes rapidly via an exothermic anionic reaction.[4][5] This reaction is primarily initiated by weak bases or anions, most notably hydroxyl ions present in water (moisture).[6][7] Therefore, the primary goal of storage is to protect the liquid monomer from exposure to moisture, elevated temperatures, and direct sunlight, all of which can catalyze polymerization and render the product unusable.[6][7][8]

Key Factors Influencing Stability:

-

Moisture/Humidity: The most critical factor. Even trace amounts of moisture in the air or on surfaces can initiate polymerization.[9]

-

Temperature: Higher temperatures accelerate the rate of chemical degradation and polymerization.[7] Freezing should also be avoided as it can introduce condensation upon thawing.[9]

-

Light: Direct UV sunlight should be avoided as it can contribute to degradation.[6][8]

-

Incompatible Materials: Contact with bases such as amines, alkalis, and alcohols will cause rapid polymerization.[4][7]

Recommended Storage Conditions and Shelf Life

For optimal stability and to maximize usable life, this compound should be stored under controlled conditions. The shelf life is significantly different for unopened versus opened containers.

Table 1: Summary of Storage Conditions and Expected Shelf Life for this compound

| Condition | Temperature | Duration | Notes | Citations |

| Unopened - Optimal | 2°C to 8°C (Refrigerated) | Up to 12 months | This is the ideal condition for maximizing shelf life. Store in original, tightly sealed containers. | [9][10] |

| Unopened - Alternative | 4°C | ~6 months | A specific recommendation from a supplier for a highly purified grade. | [11] |

| Unopened - Room Temp. | < 25°C (77°F) | 8 to 12 months | Avoid prolonged storage at the higher end of this range. Must be a cool, dry, dark location. | [6][8][9] |

| Opened Container | 2°C to 8°C (Refrigerated) | 1 to 2 months | Once opened, the risk of moisture contamination increases significantly. Use product in a package size that can be consumed quickly. | [9][12] |

| Stock Solution | -20°C | Up to 1 month | For this compound dissolved in a suitable solvent. Avoid repeated freeze-thaw cycles. | [13][14] |

| Stock Solution | -80°C | Up to 6 months | For long-term storage of this compound in solution. | [13][14] |

Note: The shelf life of an opened container is highly dependent on handling practices and environmental humidity.[12] It is recommended to use silica desiccant packs in the storage container to absorb ambient moisture.[9]

Experimental Protocols for Stability and Quality Assessment

Researchers can perform several quality control tests to ensure the viability of a this compound sample, especially when using a previously opened container or one approaching the end of its shelf life.

3.1. Accelerated Aging Test

This protocol simulates long-term storage to predict shelf life.

-

Objective: To assess the stability of the this compound formulation under thermal stress.

-

Methodology:

-

Place sealed vials of the this compound composition into a calibrated oven set to 80°C.

-

Maintain the samples at this temperature for a specified period. A 12-day period at 80°C has been correlated to a 2-year shelf life at ambient conditions.[15]

-

After the aging period, remove the samples and allow them to equilibrate to room temperature (25°C).

-

Visually inspect the samples for any changes in color or consistency. The adhesive should remain a fluid liquid.[15]

-

Proceed with further quantitative tests (e.g., Viscosity, Set Time) to confirm stability.[15]

-

3.2. Viscosity Measurement

A significant increase in viscosity is a primary indicator of partial polymerization.

-

Objective: To quantitatively measure the viscosity of the this compound monomer.

-

Methodology:

-

Use a calibrated viscometer, such as a Brookfield Viscometer.

-

Equilibrate the this compound sample to a standard temperature, typically 25°C.[15]

-

Measure the viscosity according to the instrument manufacturer's instructions. Research-grade this compound typically has a low viscosity (e.g., ~2.0 cP for isobutyl cyanoacrylate).[16]

-

Compare the measured viscosity to the product's technical data sheet or a baseline measurement from a fresh sample. A notable increase indicates degradation.

-

3.3. Bond Strength (Pull-Off) Test

This test evaluates the ultimate performance of the adhesive after polymerization.

-

Objective: To determine the tensile strength of a cured this compound bond between two substrates.

-

Methodology:

-

Prepare standardized substrates (e.g., cement mortar blocks, polymer films, or metal tabs).[17][18]

-

Apply a controlled, uniform amount of this compound to the surface of one substrate.

-

Join the second substrate to the first, applying consistent pressure to create a thin, uniform bond line.

-

Allow the adhesive to fully cure for a specified period (e.g., 7 to 21 days).[19]

-

Mount the bonded assembly in a tensile testing machine or a fixture with a calibrated load cell.[17]

-

Apply a tensile load perpendicular to the bond plane at a constant rate until failure occurs.

-

Record the maximum force achieved. Bond strength is calculated as the maximum force divided by the bonded surface area.

-

Visualization of Handling and Storage Workflow

The following diagram outlines the logical workflow for handling and storing this compound to ensure its long-term stability and suitability for research.

Caption: Workflow for optimal handling and storage of research-grade this compound.

References

- 1. To Evaluate the Efficacy and Effectiveness of N-butyl-2-cyanoacrylate glue (TRU SEAL) in Closure of Oral and Maxillofacial Laceration and Surgical Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. images.thdstatic.com [images.thdstatic.com]

- 5. In Vivo Animal Study of a Highly Viscous N-butyl Cyanoacrylate Medical Adhesive for Intravenous Embolization [mdpi.com]

- 6. medline.com [medline.com]

- 7. ge-iic.com [ge-iic.com]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. gluegun.com [gluegun.com]

- 10. www2.afinitica.com [www2.afinitica.com]

- 11. usbio.net [usbio.net]

- 12. permabond.com [permabond.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

- 15. US20140186289A1 - Cyanoacrylate Tissue Adhesives with Desirable Permeability and Tensile Strength - Google Patents [patents.google.com]

- 16. Isobutyl Cyanoacrylate [drugfuture.com]

- 17. 4.4. Adhesion Testing [bio-protocol.org]

- 18. Frontiers | Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies [frontiersin.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bucrilate Safety and Handling for Laboratory Personnel

This guide provides comprehensive safety protocols and handling procedures for Bucrilate, specifically n-butyl cyanoacrylate (NBCA), intended for researchers, scientists, and drug development professionals. Due to its rapid polymerization and potential as an irritant, strict adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, or n-butyl cyanoacrylate, is a butyl ester of 2-cyano-2-propenoic acid. It is a colorless liquid monomer that polymerizes rapidly in the presence of ionic substances like moisture, forming a strong adhesive bond.[1] This property makes it highly effective as a tissue adhesive in medical and research applications but also presents specific handling risks.[1]

Table 1: Physical and Chemical Properties of n-Butyl Cyanoacrylate

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 71-73°C @ 1.6 mmHg | [1] |

| Flash Point | >80 °C (>176 °F) | [1] |

| Density | 0.99 g/cm³ | [1] |

| Vapor Pressure | <0.5 @ 25°C | [3] |

| Solubility | Soluble in Acetone; Immiscible in Water |[3] |

Hazard Identification and Toxicology

The primary hazards associated with this compound are its ability to bond skin and eyes instantly and its irritant effects on the skin, eyes, and respiratory system.[4][5]

Key Hazards:

-

Rapid Polymerization: Bonds skin and eyes in seconds upon contact with moisture.[5][6]

-

Eye Irritant: Causes serious eye irritation and excessive tearing.[4][7] In dry atmospheres (<50% humidity), vapors can be particularly irritating to the eyes.[6]

-

Skin Irritant: May cause skin irritation and redness.[4][6] Contact with fabric or paper can cause rapid polymerization, generating heat that may lead to thermal burns.[7]

-

Respiratory Irritant: Vapors may cause respiratory tract irritation.[4][6][7] Prolonged overexposure may lead to allergic reactions with asthma-like symptoms in sensitive individuals.[4]

Table 2: Toxicological Data for n-Butyl Cyanoacrylate

| Toxicity Metric | Value | Species | References |

|---|---|---|---|

| Acute Oral LD50 | >5000 mg/kg | Rat | [3][6] |

| Acute Dermal LD50 | >2000 mg/kg | Rabbit |[3] |

While cyanoacrylates are considered to have relatively low acute toxicity, long-term histotoxicity has been a subject of study.[3][6] Human and animal studies have shown that the polymerized form can elicit a mild foreign-body or chronic inflammatory reaction in tissues, which generally resolves to a bland long-term reaction without evidence of carcinogenesis.[1][8][9]

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH specifically for n-butyl cyanoacrylate. However, for the related compound, n-butyl acrylate, exposure limits have been defined and are provided below for reference.

Table 3: Occupational Exposure Limits for n-Butyl Acrylate (Reference Only)

| Organization | Limit Type | Value | References |

|---|---|---|---|

| NIOSH | REL (10-hr TWA) | 10 ppm | [10] |

| ACGIH | TLV (8-hr TWA) | 2 ppm |[10] |

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure the stability of the material.

-

Ventilation: Always handle this compound in a well-ventilated area.[7][11] For procedures that may generate significant vapors, use a chemical fume hood.[12]

-

Eye Protection: Chemical splash goggles are mandatory.[13] For tasks with a high risk of splashing, a face shield should be worn in conjunction with goggles.[13][14]

-

Hand Protection: Wear nitrile or polyolefin gloves.[3] Do not use cotton or other absorbent gloves. If contact with this compound occurs, gloves should be removed and disposed of immediately. Double gloving is recommended for extended procedures.[14]

-

Body Protection: A lab coat is required to prevent skin contact.[13] Ensure clothing is not made of fabric that can readily absorb the monomer.

-

Temperature: For optimal shelf life, store original containers under refrigerated conditions at 2 - 8°C (35.6 - 46.4 °F).[6]

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place away from direct sunlight, heat, or ignition sources.[3][7][11] Avoid contact with water, alkaline substances, or amines, as they will induce polymerization.[3]

The following workflow outlines the standard procedure for safely handling this compound in a laboratory setting.

Emergency Procedures

Rapid and correct response to exposures or spills is crucial.

The following diagram and protocols detail the immediate first aid steps required for various types of exposure.

Experimental Protocols for First Aid:

-

Skin Contact:

-

Do not attempt to pull bonded skin apart by force.[7]

-

Immerse the bonded areas in warm, soapy water.[7]

-

Gently peel or roll the skin surfaces apart, using a blunt instrument like a spatula or teaspoon handle if necessary.[7]

-

If skin is burned due to the exothermic polymerization, seek medical attention.[7]

-

-

Eye Contact:

-

If eyelids are bonded shut, do not force them open.[5]

-

Wash thoroughly with warm water and apply a wet pad to the eye.[5]

-

The cyanoacrylate will bond to eye protein, and weeping will help debond the adhesive over 1-3 days.[5]

-

Seek immediate medical attention, especially if solid particles are trapped behind the eyelid, to prevent abrasive damage.[5][6]

-

-

Inhalation:

-

Ingestion:

For minor laboratory spills, trained personnel may perform cleanup. For major spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) office.

References

- 1. This compound | 1069-55-2 | Benchchem [benchchem.com]

- 2. Isobutyl 2-cyanoacrylate | C8H11NO2 | CID 14046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. northamerica.covetrus.com [northamerica.covetrus.com]

- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 5. farnell.com [farnell.com]

- 6. www2.afinitica.com [www2.afinitica.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. Studies concerning the hsitotoxicity of isobutyl-2-cyanoacrylate tissue adhesive when employed as an oral hemostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histologic analysis of tissue response to bucrylate-pantopaque mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. data.ntsb.gov [data.ntsb.gov]

- 12. fishersci.com [fishersci.com]

- 13. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 14. pppmag.com [pppmag.com]

- 15. ayersintl.com [ayersintl.com]

isobutyl-2-cyanoacrylate material safety data sheet

An In-depth Technical Guide to the Material Safety of Isobutyl-2-cyanoacrylate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling of isobutyl-2-cyanoacrylate is paramount. This technical guide provides a comprehensive overview of its material safety data, including physical and chemical properties, toxicological information, and safety protocols.

Chemical and Physical Properties

Isobutyl-2-cyanoacrylate is a liquid monomer that rapidly polymerizes in the presence of moisture.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2][3] |

| CAS Registry Number | 1069-55-2 | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent, Stench | [4] |

| Boiling Point | 71-73°C | [3] |

| 170°C | [5] | |

| 54-56°C | [4] | |

| Melting Point | <25°C | [5] |

| -20°C | [4] | |

| Flash Point | 93°C (199°F) | [3] |

| 85°C (185°F) | [4] | |

| Density | 0.99 g/cm³ at 20°C | [3][5] |

| 1.04 | [4] | |

| Viscosity | 2.0 cP | [3] |

| Heat of Polymerization | 66.9 kJ/mol | [3] |

| Vapor Pressure | <0.3 mbar at 20°C | [4] |

Hazard Identification and GHS Classification

Isobutyl-2-cyanoacrylate is classified with the following hazards according to the Globally Harmonized System (GHS):

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source:[2]

GHS Pictogram:

Signal Word: Warning[6]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of water).[7]

Toxicological Information

The toxicity of cyanoacrylates is a subject of ongoing research. The primary concerns are cytotoxicity and irritation.

| Route of Exposure | Endpoint | Value | Species | Source |

| Intravenous | LD50 | 242 mg/kg | Mice | [3] |

| Oral (for Ethyl Cyanoacrylate) | LD50 | >5000 mg/kg | Rat | [8][9] |

| Dermal (for Ethyl Cyanoacrylate) | LD50 | >2000 mg/kg | [8] |

Studies have shown that isobutyl-2-cyanoacrylate can be cytotoxic.[10][11] One proposed mechanism for this cytotoxicity involves the generation of lipid hydroperoxides, which can activate prostaglandin and thromboxane biosynthesis and lead to membrane oxidation and lysis.[11] Some research suggests that increasing the alkyl chain length of the cyanoacrylate molecule may reduce the release of toxic substances.[10] While some concerns about carcinogenicity have been raised, studies on bucrylate (isobutyl-2-cyanoacrylate) have not demonstrated a neoplastic potential.[12][13]

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary or published in peer-reviewed literature. The following is a generalized workflow for assessing the cytotoxicity of a substance like isobutyl-2-cyanoacrylate based on common methodologies.

Cytotoxicity Assessment Workflow

Signaling Pathways

As mentioned, one of the proposed mechanisms of isobutyl-2-cyanoacrylate cytotoxicity involves the activation of prostaglandin and thromboxane biosynthesis.[11] The following diagram illustrates this proposed pathway.

Proposed Cytotoxicity Pathway

First Aid Measures

Due to its rapid polymerization and bonding properties, specific first aid measures are necessary. The general workflow for responding to an exposure event is outlined below.

First Aid Response Workflow

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the product's efficacy.

-

Handling: Use in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves (e.g., nitrile or polyethylene).[7][8] Avoid cotton products as they can react exothermically with the adhesive.[8][14]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7][15] Keep the container tightly closed.[7] For long-term storage, refrigeration or freezing (-20°C) in an inert atmosphere is recommended.[4][6]

Accidental Release Measures

In case of a spill:

-

Evacuate the area and remove all ignition sources.[7]

-

Ensure adequate ventilation.[7]

-

Wear appropriate PPE.[7]

-

For small spills, flood the area with water to polymerize the adhesive.[8]

-

Absorb the polymerized material with an inert substance (e.g., sand, earth) and place it in a suitable container for disposal.[8]

-

Dispose of the waste in accordance with local, state, and federal regulations.[8]

Ecological Information

There is limited data available on the ecological effects of isobutyl-2-cyanoacrylate.[7] It is advised to prevent its release into the environment and drains.[7]

This guide provides a summary of the key safety information for isobutyl-2-cyanoacrylate. For complete and detailed information, always refer to the most recent Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. Isobutyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. Isobutyl 2-cyanoacrylate | C8H11NO2 | CID 14046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isobutyl Cyanoacrylate [drugfuture.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. grinnell.edu [grinnell.edu]

- 9. farnell.com [farnell.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of alkyl-2-cyanoacrylate adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies concerning the hsitotoxicity of isobutyl-2-cyanoacrylate tissue adhesive when employed as an oral hemostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isobutyl-2-cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 15. images.thdstatic.com [images.thdstatic.com]

Bucrilate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Bucrilate (n-Butyl Cyanoacrylate)

Introduction

This compound, or n-butyl cyanoacrylate (BCA), is a liquid monomer renowned for its rapid polymerization in the presence of anions, such as water, leading to the formation of strong, durable bonds.[1][2] This property has established it as a critical component in industrial, domestic, and particularly medical applications.[1][3][4] In the medical field, it is widely used as a tissue adhesive for wound closure, offering advantages such as bacteriostatic and hemostatic characteristics, reduced scarring, and rapid application.[2][3][5] It is also a key precursor in the synthesis of nanoparticles for drug delivery systems.[3][6]

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and process visualizations to facilitate a deeper understanding of the manufacturing workflow.

Synthesis of n-Butyl Cyanoacrylate

The most prevalent industrial method for synthesizing n-butyl cyanoacrylate is the Knoevenagel condensation of n-butyl cyanoacetate and formaldehyde, followed by the thermal depolymerization of the resulting polymer.[1][3] This process yields the monomeric form of BCA. Innovations in this standard procedure, such as the use of microwave irradiation, have been developed to significantly reduce reaction times.[3][7]

Primary Synthesis Route: Knoevenagel Condensation and Depolymerization

This traditional two-stage process first creates a stable oligomeric or polymeric intermediate, which is then "cracked" at high temperatures to yield the highly reactive monomer.[1][8]

Stage 1: Knoevenagel Condensation (Oligomerization)

In this stage, n-butyl cyanoacetate reacts with formaldehyde in the presence of a basic catalyst, such as piperidine.[9] This reaction forms a poly(n-butyl cyanoacrylate) (PBCA) oligomer mixture as the condensation water is removed, often via azeotropic distillation with a solvent like toluene.[3][10]

Stage 2: Thermal Depolymerization (Pyrolysis)

The resulting polymer is thermally unstable and is subjected to high temperatures under a vacuum. This process, often called pyrolysis or "cracking," breaks down the polymer back into its monomeric units.[1][8] The volatile BCA monomer is then distilled off and collected. To prevent the highly reactive monomer from instantly re-polymerizing, polymerization inhibitors such as phosphorus pentoxide (P₂O₅) and hydroquinone are added during this stage.[3]

Alternative Method: Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed as a non-conventional heating source for BCA synthesis, offering a significant reduction in processing time compared to conventional oil bath heating.[3][7] Studies have shown that microwave-assisted synthesis can decrease the reaction time by a factor of 3 to 5-fold while achieving comparable yields and product quality.[3][7] This efficiency gain applies to both the initial condensation reaction and the subsequent depolymerization step.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of n-butyl cyanoacrylate, comparing conventional and microwave-assisted methods.

Table 1: Comparison of Reaction Times for BCA Synthesis

| Synthesis Stage | Heating Method | Reaction Time | Reference |

|---|---|---|---|

| Direct Synthesis (Condensation) | Oil Bath | ~75 minutes | [3] |

| Direct Synthesis (Condensation) | Microwave | ~25 minutes | [3] |

| Indirect Synthesis (Depolymerization) | Oil Bath | ~66 minutes | [10] |

| Indirect Synthesis (Depolymerization) | Microwave | ~34 minutes |[10] |

Table 2: Yields for BCA Synthesis

| Synthesis Method | Heating Method | Yield | Reference |

|---|---|---|---|

| Direct Synthesis | Oil Bath | Good (not specified) | [3] |

| Direct Synthesis | Microwave | Good (not specified) | [3] |

| Indirect Synthesis (Depolymerization) | Oil Bath | ~68% | [10] |

| Indirect Synthesis (Depolymerization) | Microwave | ~65% |[10] |

Experimental Protocols

Protocol 1: Direct Synthesis of BCA using Conventional Heating (Oil Bath)

This protocol is adapted from the direct synthesis method involving Knoevenagel condensation followed immediately by pyrolysis.[3]

Materials:

-

n-Butyl cyanoacetate (0.3517 mol)

-

Paraformaldehyde (0.3 mol)

-

Piperidine hydrochloride (0.002 mol)

-

Toluene (0.3 mol)

-

Phosphorus pentoxide (P₂O₅)

-

Hydroquinone

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation apparatus

-

Oil bath

-

Vacuum source

Procedure:

-

Combine n-butyl cyanoacetate (50 mL), paraformaldehyde (11.689 g), piperidine hydrochloride (0.3 g), and toluene (37 mL) in the three-neck round-bottom flask.[3]

-

Heat the mixture to approximately 130°C using an oil bath while stirring.[3]

-

Distill off the water-toluene azeotrope as it forms. Continue heating until distillation ceases (approximately 75 minutes).[3]

-

Stop the mechanical stirring and remove the remaining water-toluene mixture under reduced pressure.[3]

-

Add polymerization inhibitors (phosphorus pentoxide and hydroquinone) to the resulting oligomer mixture.

-

Increase the temperature and continue heating under high vacuum to induce pyrolysis (depolymerization) of the oligomer.

-

Collect the distilled n-butyl cyanoacrylate monomer, which is now ready for further purification.

Protocol 2: Microwave-Assisted Direct Synthesis of BCA

This protocol utilizes microwave irradiation to accelerate the synthesis process.[3]

Materials:

-

Same as Protocol 1.

Equipment:

-

Microwave synthesis reactor equipped with a stirrer and distillation apparatus.

-

Vacuum source.

Procedure:

-

Combine n-butyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene in the microwave reactor vessel.

-

Step 1 (Condensation): Heat the mixture using microwave irradiation (e.g., 700 W) under stirring while distilling the water-toluene azeotrope. This step is significantly faster, taking approximately 25 minutes.[3]

-

Step 2 (Pyrolysis): Add polymerization inhibitors (phosphorus pentoxide and hydroquinone) to the oligomer.

-

Apply a vacuum (e.g., 17 mm Hg) and continue heating with microwave irradiation (700 W) to depolymerize the oligomer and distill the BCA monomer.[10]

-

Collect the purified monomer fraction.

Purification of n-Butyl Cyanoacrylate

Crude BCA obtained from synthesis contains unreacted starting materials, oligomers, and by-products. Purification is essential to achieve the high purity required for medical applications.

Primary Purification Method: Reduced Pressure Distillation

Distillation is the most common method for purifying cyanoacrylates.[1][11] Due to the high boiling point and thermal sensitivity of BCA, distillation is performed under reduced pressure (vacuum distillation) to lower the boiling temperature and prevent premature polymerization or decomposition.[12][13]

The crude monomer is heated under vacuum, and fractions are collected at specific temperature ranges. A low-boiling-point fraction is typically discarded, followed by the collection of the main fraction containing the purified 2-cyanoacrylate.[12] For instance, under a reduced pressure of 0.6 kPa, the main fraction of ethyl-2-cyanoacrylate is collected at a distillation temperature between 60°C and 80°C.[12]

Other Purification Techniques

-

Chromatography: Gas-liquid chromatography (GLC) is an effective technique for analyzing the purity of cyanoacrylate monomers and identifying impurities.[14] However, column chromatography for bulk purification is challenging because the monomer is prone to polymerize on the column stationary phase.[15]

-

Deaeration: Volatile impurities such as acrylonitrile and ethanol can be removed by deaerating the BCA composition while blowing an inert gas through it under reduced pressure (100 to 10000 Pa) at a low temperature (5 to 50°C).[16] This process helps reduce irritating odors and the "whitening" phenomenon sometimes observed with cyanoacrylate adhesives.[16]

Quality Control

The purity of the final this compound product is critical, especially for medical-grade material. The primary analytical method for quality control is gas chromatography (GC), which can accurately determine the percentage of the cyanoacrylate monomer and identify residual impurities.[12][14] The purity is often reported as an area percentage from the GC analysis.[12] Quality control measures ensure that the final product is free from contaminants that could affect its performance, stability, or biocompatibility.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. perfectseal.com [perfectseal.com]

- 3. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. adjalexu.journals.ekb.eg [adjalexu.journals.ekb.eg]

- 6. Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. n-Butyl cyanoacrylate synthesis. A new quality step using microwaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 2-cyanoacrylate - American Chemical Society [acs.org]

- 9. afinitica.com [afinitica.com]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. US20130331598A1 - 2-cyanoacrylate-purifying method - Google Patents [patents.google.com]

- 13. How To [chem.rochester.edu]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. WO2011077906A1 - Method for purification of ethyl-2-cyanoacrylate adhesive composition, and ethyl-2-cyanoacrylate adhesive composition - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of Isobutyl-2-Cyanoacrylate